

# Application Note: Solid-Phase Synthesis of the LEESGGGLVQPGGSMK Peptide

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Compound of Interest		
Compound Name:	Leesggglvqpggsmk tfa	
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### Introduction

This application note provides a detailed protocol for the solid-phase synthesis of the 16-amino acid peptide, LEESGGGLVQPGGSMK. The synthesis is based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[1][2][3] [4][5][6] SPPS allows for the efficient and stepwise assembly of amino acids on a solid resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[4] This method is widely used in both research and pharmaceutical manufacturing for the production of high-purity peptides.[4]

The target peptide, with the sequence Leu-Glu-Glu-Ser-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys, contains a Pro-Gly motif, which is known to be involved in various biological processes. Peptides containing this motif, often referred to as glyprolines, have been implicated as neuroprotective agents and regulators of insulin-like growth factor (IGF) homeostasis.[1][2] While the specific biological function of LEESGGGLVQPGGSMK is not yet fully elucidated, the presence of the Pro-Gly motif suggests potential involvement in cell signaling pathways.

This document outlines the necessary materials, a step-by-step experimental protocol for synthesis, purification, and characterization, and presents expected quantitative data in tabular format. Additionally, a proposed signaling pathway and the experimental workflow are visualized using diagrams.



## **Data Presentation**

The following tables summarize the quantitative data associated with the synthesis and characterization of the LEESGGGLVQPGGSMK peptide. These values are representative of a typical synthesis and may vary based on the specific laboratory conditions and equipment.

Table 1: Materials and Reagents for Peptide Synthesis (0.1 mmol scale)



Reagent	Molecular Weight ( g/mol )	Amount Required	Molar Excess (relative to resin substitution)
Rink Amide MBHA Resin (0.5 mmol/g)	-	200 mg	1.0
Fmoc-Lys(Boc)-OH	468.55	234 mg	5.0
Fmoc-Met-OH	371.46	186 mg	5.0
Fmoc-Ser(tBu)-OH	383.44	192 mg	5.0
Fmoc-Gly-OH	297.31	149 mg	5.0
Fmoc-Pro-OH	337.39	169 mg	5.0
Fmoc-Gln(Trt)-OH	610.72	305 mg	5.0
Fmoc-Val-OH	339.40	170 mg	5.0
Fmoc-Leu-OH	353.42	177 mg	5.0
Fmoc-Glu(OtBu)-OH	425.48	213 mg	5.0
HBTU	379.25	189 mg	5.0
HOBt	153.14	77 mg	5.0
N,N- Diisopropylethylamine (DIPEA)	129.25	174 μL	10.0
Piperidine	85.15	20% (v/v) in DMF	-
Dichloromethane (DCM)	84.93	As needed	-
N,N- Dimethylformamide (DMF)	73.09	As needed	-
Trifluoroacetic acid (TFA)	114.02	95% (v/v) in cleavage cocktail	-



Triisopropylsilane (TIS)	158.36	2.5% (v/v) in cleavage cocktail
Water	18.02	2.5% (v/v) in cleavage cocktail

Table 2: Synthesis Cycle Times

Step	Duration
Resin Swelling	30 minutes
Fmoc Deprotection	2 x 10 minutes
Amino Acid Coupling	2 hours
Washing (DCM and DMF)	5 x 1 minute each
Cleavage from Resin	2-3 hours
Crude Peptide Precipitation	30 minutes

Table 3: Analytical Characterization of LEESGGGLVQPGGSMK

Parameter	Result
Purity (RP-HPLC)	>95%
Yield (Crude)	~75-85%
Yield (Purified)	~25-35%
Molecular Weight (Expected)	1629.8 g/mol
Molecular Weight (Observed by MS)	1629.9 [M+H]+

## Experimental Protocols I. Solid-Phase Peptide Synthesis (SPPS)



This protocol details the manual synthesis of the LEESGGGLVQPGGSMK peptide on a 0.1 mmol scale using the Fmoc/tBu strategy.

#### 1. Resin Preparation:

- Place 200 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in a reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF) (3 x 5 mL).
- 2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
- In a separate vial, dissolve Fmoc-Lys(Boc)-OH (5 eq), HBTU (4.9 eq), and HOBt (5 eq) in DMF.
- Add DIPEA (10 eq) to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the swollen resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

#### 3. Fmoc Deprotection:

- Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10 minutes.
- Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
- 4. Subsequent Amino Acid Couplings:
- Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Met, Ser, Gly, Pro, Gln, Val, Leu, Gly, Gly, Gly, Ser, Glu, Glu, Leu), working from the C-terminus to the Nterminus.

#### 5. Final Deprotection:

- After coupling the final amino acid (Leu), perform a final Fmoc deprotection as described in step 3.
- Wash the peptide-resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL), and then dry under vacuum.

## **II. Peptide Cleavage and Precipitation**



#### 1. Cleavage Cocktail Preparation:

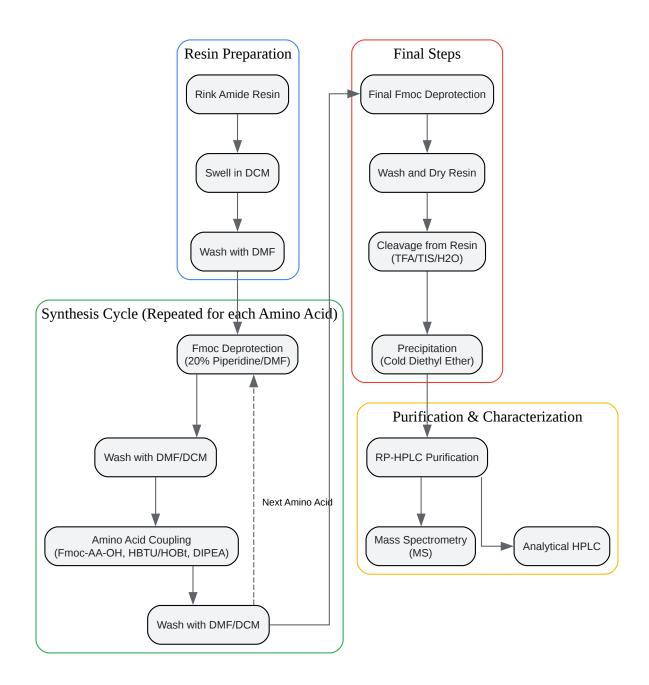
- Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
- 2. Cleavage from Resin:
- Add the cleavage cocktail to the dried peptide-resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- 3. Peptide Precipitation:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

## **III. Peptide Purification and Characterization**

- 1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
- Purify the peptide using a preparative C18 RP-HPLC column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 60 minutes.
- Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the purified peptide.
- 2. Characterization by Mass Spectrometry (MS):
- Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the molecular weight.

## Visualizations Experimental Workflow





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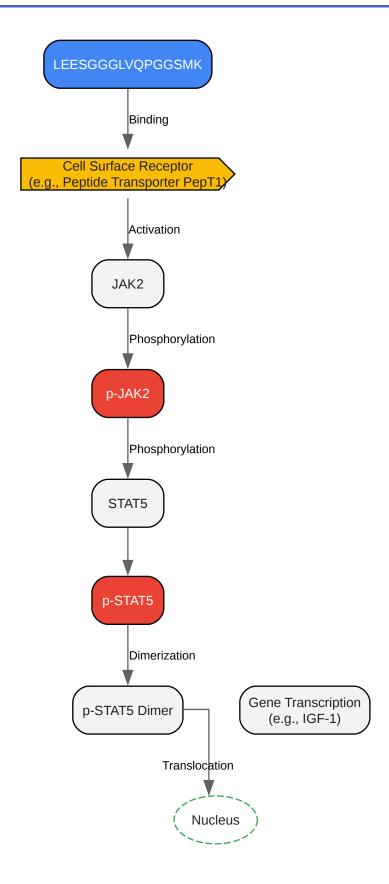
Caption: Workflow for the solid-phase synthesis of LEESGGGLVQPGGSMK.



## **Proposed Signaling Pathway**

Based on the presence of the Pro-Gly motif, a potential signaling pathway for the LEESGGLVQPGGSMK peptide could involve the JAK2/STAT5 pathway, which has been shown to be activated by the dipeptide Pro-Gly.[7] This is a hypothetical pathway and requires experimental validation for this specific peptide.





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Caption: Hypothetical signaling pathway for LEESGGGLVQPGGSMK.



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